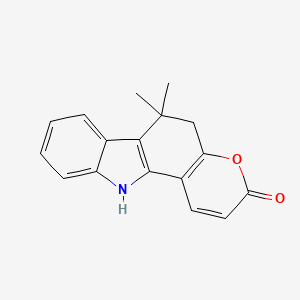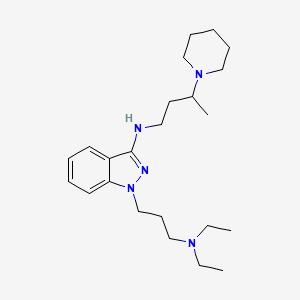
1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the diethylaminopropyl and piperidinobutylamino groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole can undergo several types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)benzene
- 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)pyridine
Uniqueness
Compared to similar compounds, 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole may exhibit unique properties due to the indazole core, which can influence its biological activity and chemical reactivity. The presence of both diethylaminopropyl and piperidinobutylamino groups can also contribute to its distinct pharmacological profile.
Properties
CAS No. |
88837-00-7 |
|---|---|
Molecular Formula |
C23H39N5 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-N-(3-piperidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C23H39N5/c1-4-26(5-2)16-11-19-28-22-13-8-7-12-21(22)23(25-28)24-15-14-20(3)27-17-9-6-10-18-27/h7-8,12-13,20H,4-6,9-11,14-19H2,1-3H3,(H,24,25) |
InChI Key |
QYLRPDMRBDMYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=N1)NCCC(C)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


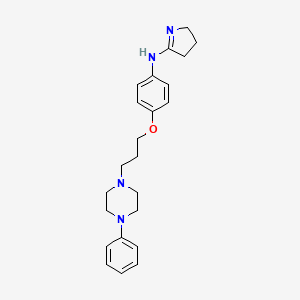
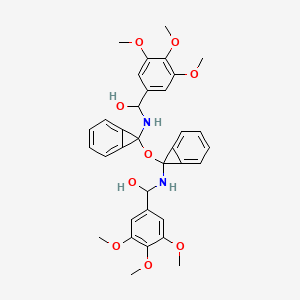


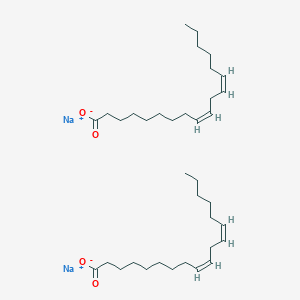
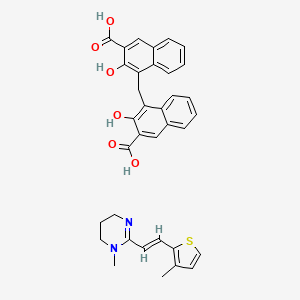
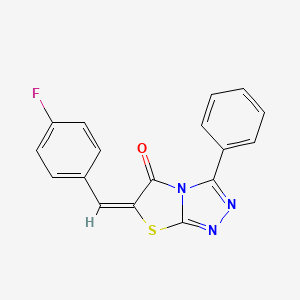
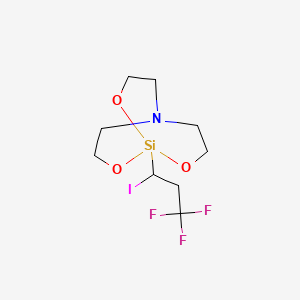
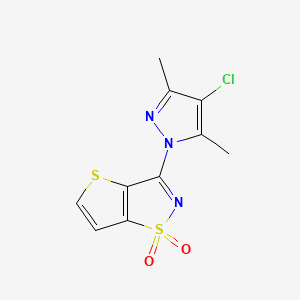
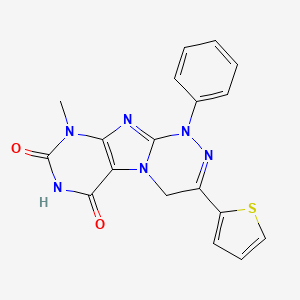
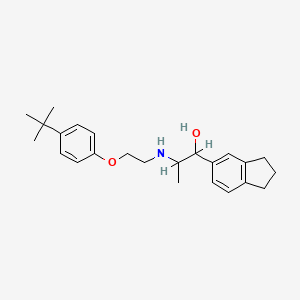
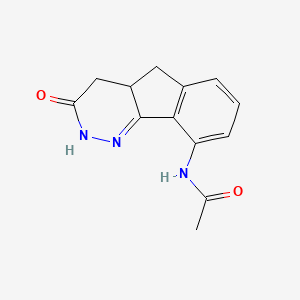
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
